molecular formula C16H30N4O6 B1446091 1-(Oxetan-3-yl)piperazine hemioxalate CAS No. 1523571-19-8

1-(Oxetan-3-yl)piperazine hemioxalate

Cat. No.: B1446091
CAS No.: 1523571-19-8
M. Wt: 374.43 g/mol
InChI Key: DOJSJNFGIBAYPU-UHFFFAOYSA-N
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Description

1-(Oxetan-3-yl)piperazine hemioxalate is a chemical compound with the molecular formula C16H30N4O6 and a molecular weight of 374.44 g/mol It is a derivative of piperazine, a heterocyclic organic compound, and oxetane, a four-membered cyclic ether

Preparation Methods

The synthesis of 1-(Oxetan-3-yl)piperazine hemioxalate typically involves the reaction of oxetane with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The hemioxalate salt is then formed by reacting the synthesized 1-(Oxetan-3-yl)piperazine with oxalic acid .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

1-(Oxetan-3-yl)piperazine hemioxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process may lead to the formation of oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced piperazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of substituted piperazine derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce alkylated or acylated piperazine derivatives .

Scientific Research Applications

1-(Oxetan-3-yl)piperazine hemioxalate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: This compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

    Medicine: this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Oxetan-3-yl)piperazine hemioxalate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with receptors or enzymes, modulating their activity. The oxetane moiety may also play a role in the compound’s biological activity by influencing its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .

Comparison with Similar Compounds

1-(Oxetan-3-yl)piperazine hemioxalate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined piperazine and oxetane structure, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

oxalic acid;1-(oxetan-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H14N2O.C2H2O4/c2*1-3-9(4-2-8-1)7-5-10-6-7;3-1(4)2(5)6/h2*7-8H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJSJNFGIBAYPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2COC2.C1CN(CCN1)C2COC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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